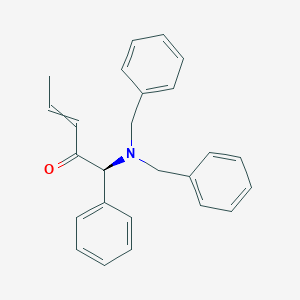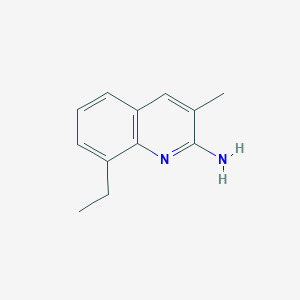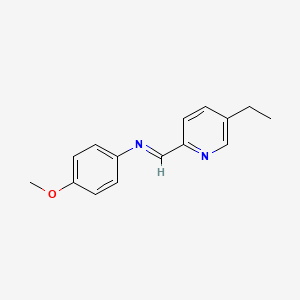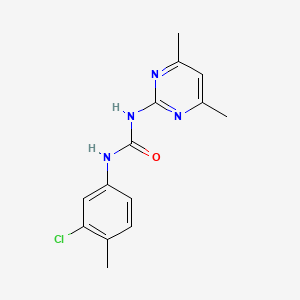![molecular formula C11H19NOS B15167162 Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) CAS No. 481047-13-6](/img/structure/B15167162.png)
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine . The reaction yields the desired compound along with other by-products, which are then separated and purified using techniques such as crystallization and chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Análisis De Reacciones Químicas
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one has several scientific research applications, particularly in medicinal chemistry and pharmacology. It has been studied for its potential as a neuroprotective agent, showing significant activity against cell injury induced by N-methyl-D-aspartic acid (NMDA) . Additionally, this compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines .
In the field of chemistry, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful biological activities.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors . This interaction helps to protect neurons from excitotoxic damage, which is a common feature in various neurodegenerative diseases.
Comparación Con Compuestos Similares
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one can be compared to other heterocyclic compounds such as pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives . While both classes of compounds exhibit neuroprotective properties, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is unique in its specific molecular interactions and the pathways it affects. Other similar compounds include thiazole and pyranothiazole derivatives, which also have a wide range of medicinal and biological properties .
Propiedades
Número CAS |
481047-13-6 |
|---|---|
Fórmula molecular |
C11H19NOS |
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
(4S,9aS)-4-ethyl-4-methyl-1,2,7,8,9,9a-hexahydropyrrolo[1,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C11H19NOS/c1-3-11(2)10(13)12-7-4-5-9(12)6-8-14-11/h9H,3-8H2,1-2H3/t9-,11-/m0/s1 |
Clave InChI |
GGNLYDGKZKRGPC-ONGXEEELSA-N |
SMILES isomérico |
CC[C@]1(C(=O)N2CCC[C@H]2CCS1)C |
SMILES canónico |
CCC1(C(=O)N2CCCC2CCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)




